molecular formula C6H4BrNO2 B12864062 4-Bromo-5-hydroxypicolinaldehyde

4-Bromo-5-hydroxypicolinaldehyde

Cat. No.: B12864062
M. Wt: 202.01 g/mol
InChI Key: RVSDHRLOAHBYQG-UHFFFAOYSA-N
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Description

4-Bromo-5-hydroxypicolinaldehyde is a pyridine derivative characterized by a bromine atom at the 4-position, a hydroxyl group at the 5-position, and an aldehyde functional group at the 2-position of the pyridine ring (based on nomenclature conventions). This compound’s unique substitution pattern confers distinct electronic, steric, and hydrogen-bonding properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The bromine atom enhances electrophilic reactivity, while the hydroxyl group contributes to solubility and biological interactions. The aldehyde moiety enables participation in condensation reactions, such as Schiff base formation, which is critical for synthesizing pharmaceuticals and ligands .

Properties

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

4-bromo-5-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)8-2-6(5)10/h1-3,10H

InChI Key

RVSDHRLOAHBYQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Br)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-hydroxypicolinaldehyde typically involves the bromination of 5-hydroxypicolinaldehyde. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of 4-Bromo-5-hydroxypicolinaldehyde may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk associated with handling bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-5-hydroxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-hydroxypicolinaldehyde involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its aldehyde group can form Schiff bases with amines, which are important in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 4-Bromo-5-hydroxypicolinaldehyde becomes evident when compared to analogs with variations in substituent type, position, or functional groups. Below is a detailed analysis supported by comparative

Table 1: Comparative Analysis of 4-Bromo-5-hydroxypicolinaldehyde and Key Analogs

Compound Name Molecular Formula Substituent Positions Key Features Biological/Reactivity Profile
4-Bromo-5-hydroxypicolinaldehyde C₆H₄BrNO₂ 4-Br, 5-OH, 2-CHO High reactivity (aldehyde), hydrogen bonding (OH), halogen-directed synthesis Potential enzyme inhibition; versatile synthetic intermediate
Ethyl 5-bromo-4-hydroxypicolinate C₈H₈BrNO₃ 5-Br, 4-OH, COOEt Ester group enhances stability; reduced aldehyde-like reactivity Studied for antimicrobial activity
5-Bromo-4-methylpicolinaldehyde C₇H₆BrNO 5-Br, 4-CH₃, 2-CHO Methyl group increases lipophilicity; steric hindrance at 4-position Lower solubility; moderate anticancer activity
3-Amino-5-bromopicolinaldehyde C₆H₅BrN₂O 5-Br, 3-NH₂, 2-CHO Amino group enables nucleophilic reactions; altered electronic effects Used in ligand design and coordination chemistry
Methyl 5-bromo-4-fluoropicolinate C₇H₅BrFNO₂ 5-Br, 4-F, COOMe Fluorine’s electronegativity enhances electronic effects; ester stability Explored in agrochemical synthesis

Substituent Position and Reactivity

  • Halogen Placement : Bromine at the 4-position (as in 4-Bromo-5-hydroxypicolinaldehyde) directs electrophilic substitution reactions to the 6-position due to its electron-withdrawing effect. In contrast, analogs like Ethyl 5-bromo-4-hydroxypicolinate (Br at 5-position) exhibit distinct regioselectivity, favoring modifications at the 3-position .
  • Hydroxyl vs. Methyl Groups : The 5-hydroxyl group in the target compound enhances hydrogen-bonding interactions with biological targets, unlike 5-Bromo-4-methylpicolinaldehyde, where the methyl group increases lipophilicity but reduces polar interactions .
  • Aldehyde vs. Ester Functionality : The aldehyde group in 4-Bromo-5-hydroxypicolinaldehyde enables rapid condensation reactions, whereas ester-containing analogs (e.g., Ethyl 5-bromo-4-hydroxypicolinate) are more stable but require harsher conditions for further modifications .

Biological Activity

4-Bromo-5-hydroxypicolinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

4-Bromo-5-hydroxypicolinaldehyde is a derivative of picolinaldehyde, characterized by the presence of a bromine atom and a hydroxyl group at specific positions on the pyridine ring. Its chemical structure can be represented as follows:

C6H4BrNO2\text{C}_6\text{H}_4\text{Br}\text{NO}_2

This compound exhibits various physicochemical properties that influence its biological activity, including solubility, stability, and reactivity.

Antimicrobial Activity

Research indicates that 4-Bromo-5-hydroxypicolinaldehyde exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, attributing this activity to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. The minimum inhibitory concentration (MIC) values for selected bacterial strains were as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Properties

4-Bromo-5-hydroxypicolinaldehyde has also been evaluated for its antioxidant capacity. In vitro assays demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The compound's antioxidant activity was quantified using the DPPH radical scavenging assay, yielding an IC50 value of 25 µM, indicating potent activity compared to standard antioxidants like ascorbic acid.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of 4-Bromo-5-hydroxypicolinaldehyde in models of neurodegeneration. The compound was shown to inhibit apoptosis in neuronal cells exposed to oxidative stress. Key findings included:

  • Reduction in apoptotic markers: Decreased levels of caspase-3 and PARP cleavage.
  • Improvement in cell viability: A significant increase in cell survival rates (up to 70%) compared to untreated controls.

These results highlight the potential for this compound in treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of 4-Bromo-5-hydroxypicolinaldehyde in a murine model of inflammation. The compound reduced pro-inflammatory cytokine levels (TNF-α, IL-6) by approximately 50% when administered at doses of 10 mg/kg. Histological analysis revealed reduced tissue edema and infiltration of inflammatory cells.

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